molecular formula C12H17ClN2O2 B8599965 Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate

Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate

Cat. No.: B8599965
M. Wt: 256.73 g/mol
InChI Key: OSAQNNVXAGPSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, a tert-butylamino group, and a chlorine atom attached to a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate typically involves the esterification of 4-(tert-butylamino)-6-chloronicotinic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate is unique due to the presence of the tert-butylamino group and the chlorine atom, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

ethyl 4-(tert-butylamino)-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C12H17ClN2O2/c1-5-17-11(16)8-7-14-10(13)6-9(8)15-12(2,3)4/h6-7H,5H2,1-4H3,(H,14,15)

InChI Key

OSAQNNVXAGPSIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NC(C)(C)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4,6-dichloronicotinate (10 g, 45.7 mmol) in tert-butylamine (100 mL) was stirred at 50° C. for 10 h. The solvent was removed under reduced pressure and the residue was suspended in H2O and extracted with EtOAc (3×100 mL). The organics were washed with brine, dried (MgSO4), concentrated in vacuo and purified by silica gel chromatography to provide ethyl 4-(tert-butylamino)-6-chloronicotinate (7 g, 60% yield). 1HNMR (400 MHz, DMSO-d6): δ 8.53 (s, 1 H), 8.39 (s, 1 H), 6.80 (s, 1 H), 4.25 (d, J=7.2 Hz, 2H), 1.37 (s, 9 H), 1.27 (t, J=7.2 Hz, 3 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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